4-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine
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Overview
Description
4-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine is a complex organic compound featuring a pyrrolopyrrolidine core with cyclopropyl and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine typically involves multi-step organic synthesis. Key steps may include:
Formation of the Pyrrolopyrrolidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents like diazomethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
4-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine involves its interaction with specific molecular targets. These may include enzymes or receptors where the compound can act as an inhibitor or modulator. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrrole Derivatives: Compounds like pyrrole and its derivatives share structural similarities.
Sulfonyl Compounds: Other sulfonyl-containing compounds may exhibit similar reactivity and applications.
Uniqueness
The uniqueness of 4-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine lies in its combination of a pyrrolopyrrolidine core with cyclopropyl and sulfonyl groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H22N4O2S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(6-cyclopropylpyrimidin-4-yl)-5-cyclopropylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C16H22N4O2S/c21-23(22,14-3-4-14)20-8-12-6-19(7-13(12)9-20)16-5-15(11-1-2-11)17-10-18-16/h5,10-14H,1-4,6-9H2 |
InChI Key |
WYNUMGFTHYSMBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CC4CN(CC4C3)S(=O)(=O)C5CC5 |
Origin of Product |
United States |
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